molecular formula C10H16N2O B13935618 N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine CAS No. 121751-72-2

N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine

Katalognummer: B13935618
CAS-Nummer: 121751-72-2
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: SUNOXJQDAYTZTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine is an organic compound characterized by the presence of a methoxyphenyl group and a methylethane-1,2-diamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine typically involves the reaction of 4-methoxyaniline with ethylene diamine under controlled conditions. The reaction is often catalyzed by a suitable base, such as sodium hydroxide, and carried out in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of N1-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the synthesis, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N1-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N1-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    N~1~-(4-Methoxyphenyl)-N~2~-ethylamine: Similar structure but with an ethyl group instead of a methylethane-1,2-diamine moiety.

    N~1~-(4-Methoxyphenyl)-N~2~-propylamine: Contains a propyl group, differing in the length of the alkyl chain.

Uniqueness: N1-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

121751-72-2

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

N'-(4-methoxyphenyl)-N-methylethane-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-11-7-8-12-9-3-5-10(13-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3

InChI-Schlüssel

SUNOXJQDAYTZTQ-UHFFFAOYSA-N

Kanonische SMILES

CNCCNC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.